(R)-1-Cyclopentyl-ethylamine
Overview
Description
®-1-Cyclopentyl-ethylamine is an organic compound characterized by a cyclopentyl group attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclopentyl-ethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1-cyclopentyl-ethanone using a chiral catalyst to ensure the desired enantiomer is obtained. Another approach involves the reductive amination of cyclopentylacetaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: On an industrial scale, the production of ®-1-Cyclopentyl-ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: ®-1-Cyclopentyl-ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentyl-ethanimine or cyclopentyl-acetonitrile.
Reduction: Formation of N-cyclopentyl-ethylamine derivatives.
Substitution: Formation of cyclopentyl-ethyl halides or other substituted derivatives.
Scientific Research Applications
®-1-Cyclopentyl-ethylamine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and cardiovascular disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Cyclopentyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
(S)-1-Cyclopentyl-ethylamine: The enantiomer of ®-1-Cyclopentyl-ethylamine, with different stereochemistry and potentially distinct biological activity.
Cyclopentylamine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-Cyclopentyl-ethanol: An alcohol derivative with different functional group chemistry.
Uniqueness: ®-1-Cyclopentyl-ethylamine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets. This enantiomeric purity is essential for its application in medicinal chemistry, where the correct stereochemistry can significantly influence the efficacy and safety of pharmaceutical agents.
Properties
IUPAC Name |
(1R)-1-cyclopentylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIUUMEKSNMLS-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292072 | |
Record name | (αR)-α-Methylcyclopentanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150852-72-5 | |
Record name | (αR)-α-Methylcyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150852-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methylcyclopentanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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